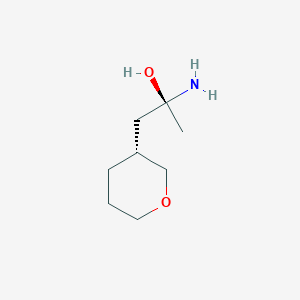
(S)-2-Amino-1-((R)-tetrahydro-2H-pyran-3-yl)propan-2-ol
Descripción general
Descripción
(S)-2-Amino-1-((R)-tetrahydro-2H-pyran-3-yl)propan-2-ol, also known as (R)-baclofen, is a chemical compound that belongs to the family of GABA-B receptor agonists. It is a chiral molecule that has two enantiomers, (R)-baclofen and (S)-baclofen. In
Aplicaciones Científicas De Investigación
Organic Synthesis and Chemical Reactivity
- Synthesis of Diastereoisomers: The compound has been involved in the synthesis of diastereoisomers, showcasing its utility in creating stereochemically complex molecules. For instance, Kansikas and Sipilä (2001) synthesized a mixture of diastereoisomers of a related compound, highlighting the compound's role in forming zigzag chains through intermolecular hydrogen bonds, which contribute to understanding molecular interactions and conformational dynamics in organic chemistry (Kansikas & Sipilä, 2001).
Catalysis
- Green Bio-Organic Catalysis: The compound's structural framework has been applied in catalysis, demonstrating its versatility as a catalyst or catalyst support for promoting environmentally friendly chemical reactions. Shirini and Daneshvar (2016) used taurine, a compound with a similar tetrahydropyran structure, as a green bio-organic catalyst to promote the Knoevenagel reaction, highlighting the potential of such structures in catalysis (Shirini & Daneshvar, 2016).
Polymer Science
- Polynucleotide Analogs Synthesis: The compound has found applications in the synthesis of polynucleotide analogs. Han et al. (1992) synthesized alternating copolymers containing dihydropyran-linked nucleic acid bases, demonstrating the compound's utility in creating novel polymeric materials that mimic natural polynucleotides, potentially useful in biotechnology and material science (Han et al., 1992).
Heterocyclic Compound Synthesis
- Diverse Heterocyclic Scaffolds: The compound's derivatives have been employed in the synthesis of diverse and densely functionalized 2-amino-3-cyano-4H-pyrans and related heterocyclic scaffolds. Brahmachari and Banerjee (2014) developed a multicomponent one-pot synthesis using urea as an eco-friendly catalyst, showcasing the compound's role in facilitating the synthesis of pharmaceutically relevant heterocycles (Brahmachari & Banerjee, 2014).
Biological Applications
- Non-iterative Asymmetric Synthesis: The compound's structural features have been exploited in the non-iterative asymmetric synthesis of polyketide spiroketals, with implications for creating compounds with potential biological activity. Meilert et al. (2004) demonstrated the high stereo- and enantioselectivity of such syntheses, which are critical for the development of bioactive molecules (Meilert et al., 2004).
Propiedades
IUPAC Name |
(2S)-2-amino-1-[(3R)-oxan-3-yl]propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO2/c1-8(9,10)5-7-3-2-4-11-6-7/h7,10H,2-6,9H2,1H3/t7-,8+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLZTVIRNPIAHJB-SFYZADRCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1CCCOC1)(N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@](C[C@H]1CCCOC1)(N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30855969 | |
| Record name | (2S)-2-Amino-1-[(3R)-oxan-3-yl]propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30855969 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-Amino-1-((R)-tetrahydro-2H-pyran-3-yl)propan-2-ol | |
CAS RN |
1093869-16-9 | |
| Record name | (2S)-2-Amino-1-[(3R)-oxan-3-yl]propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30855969 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3',4'-Dihydro-2'H-spiro[cyclopropane-1,1'-isoquinoline]](/img/structure/B1512596.png)

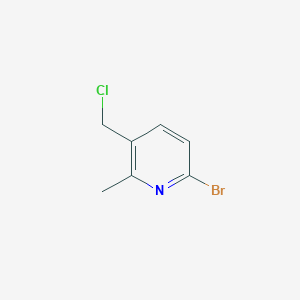



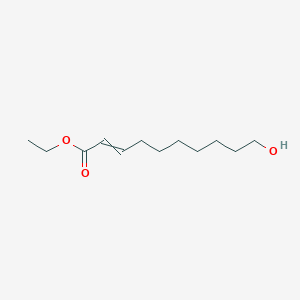

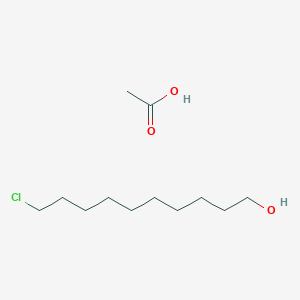

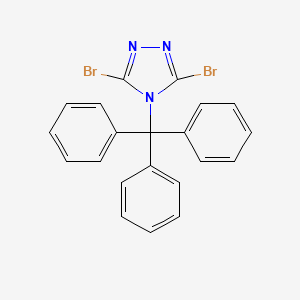
![tert-Butyl 7-amino-4-oxo-3,4-dihydrospiro[benzo[e][1,3]oxazine-2,4'-piperidine]-1'-carboxylate](/img/structure/B1512627.png)

![trans-Methyl 1'-(methylsulfonyl)spiro[cyclohexane-1,3'-indoline]-4-carboxylate](/img/structure/B1512632.png)